2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide
Description
The compound 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide features a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenylmethyl group at position 3, an 8-methyl group, and an acetamide side chain linked to a phenylethyl moiety. The 4-methoxy group may enhance solubility, while the phenylethyl chain could influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-20-8-13-25-24(16-20)27-28(33(25)18-26(34)30-15-14-21-6-4-3-5-7-21)29(35)32(19-31-27)17-22-9-11-23(36-2)12-10-22/h3-13,16,19H,14-15,17-18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMQFDCERGLTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[5,4-b]indole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.
Attachment of the phenethylacetamide moiety: This step involves the reaction of the intermediate with phenethylamine and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceutical Research: The compound is explored for its potential use in developing new drugs for treating neurological disorders.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or modulation of neurological pathways.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The following table summarizes key structural differences and inferred properties of analogues compared to the target compound:
Key Structural and Functional Insights
Position 3 Substituents: The 4-methoxyphenylmethyl group in the target compound and its analogue (CAS 1216554-69-6) may improve solubility compared to non-polar substituents like methyl . The 3-methoxyphenyl substituent (CAS 536706-70-4) could lead to distinct binding interactions due to altered stereoelectronic effects .
Acetamide Side Chain Variations :
- The N-(2-phenylethyl) group in the target compound offers flexibility, whereas the N-(4-methylbenzyl) group (CAS 1216554-69-6) introduces rigidity, possibly affecting receptor docking .
- Thioether/sulfanyl linkages (e.g., CAS 537667-86-0, 536706-70-4) may influence redox activity or serve as hydrogen-bond acceptors, altering pharmacokinetic profiles .
Position 8 Modifications :
Hypothetical Pharmacological Implications
While direct activity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : Optimal balance of solubility (4-methoxy) and lipophilicity (phenylethyl) for blood-brain barrier penetration or kinase inhibition.
- Thioether Analogues (e.g., CAS 537667-86-0): Potential for increased oxidative stability or interaction with cysteine residues in targets .
- Fluorinated Analogues (e.g., CAS 896853-59-1): Improved metabolic half-life but possible trade-offs in solubility .
Biological Activity
The compound 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide is a member of the pyrimidoindole family, characterized by its complex structure that includes a pyrimidoindole core and various functional groups. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections will delve into its synthesis, biological activities, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrimidoindole core through cyclization reactions. Subsequent steps introduce the methoxyphenyl group and the acetamide moiety via substitution reactions. Key reagents used in these processes include:
- Acids and Bases : For catalyzing reactions.
- Solvents : Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production may leverage techniques like continuous flow synthesis to enhance yield and purity while minimizing costs .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific pathways associated with cell death.
- Case Studies : A study demonstrated that derivatives of pyrimidoindoles showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidoindoles has been documented extensively:
- In Vitro Studies : Compounds have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 10.5 | TNF-alpha |
| Compound B | 15.0 | IL-6 |
These findings suggest that this class of compounds could serve as effective anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has also been evaluated:
- Bacterial Strains Tested : Common strains include Staphylococcus aureus, Escherichia coli, and Salmonella typhi.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound C | 18 | S. aureus |
| Compound D | 15 | E. coli |
These results indicate moderate to strong antibacterial activity against several pathogenic strains .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in determining biological activity:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Pyrimidoindole Core : Essential for bioactivity; modifications can lead to enhanced potency.
Docking Studies
Molecular docking studies have revealed potential interactions between these compounds and target proteins involved in key biological pathways. These studies help elucidate the binding affinities and modes of action at a molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
